1-[2-(2-Methoxy-4-methylphenoxy)ethoxy]-4-methyl-2-nitrobenzene;oxalic acid
Overview
Description
1-[2-(2-Methoxy-4-methylphenoxy)ethoxy]-4-methyl-2-nitrobenzene;oxalic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes methoxy, methylphenoxy, and nitrobenzene groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methoxy-4-methylphenoxy)ethoxy]-4-methyl-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxy-4-methylphenol with ethylene oxide to form 2-(2-methoxy-4-methylphenoxy)ethanol. This intermediate is then reacted with 4-methyl-2-nitrobenzene under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methoxy-4-methylphenoxy)ethoxy]-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy and methyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenoxy and nitrobenzene derivatives.
Scientific Research Applications
1-[2-(2-Methoxy-4-methylphenoxy)ethoxy]-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[2-(2-Methoxy-4-methylphenoxy)ethoxy]-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene: Similar structure but with a chlorine atom instead of a nitro group.
1-Isopropyl-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene: Contains an isopropyl group instead of a nitro group.
Uniqueness
1-[2-(2-Methoxy-4-methylphenoxy)ethoxy]-4-methyl-2-nitrobenzene is unique due to its combination of methoxy, methylphenoxy, and nitrobenzene groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications .
Properties
IUPAC Name |
1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methyl-2-nitrobenzene;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5.C2H2O4/c1-12-4-6-15(14(10-12)18(19)20)22-8-9-23-16-7-5-13(2)11-17(16)21-3;3-1(4)2(5)6/h4-7,10-11H,8-9H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNCQXAMAAHQMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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